Propyl 2-((5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino)propanoate
Description
Propyl 2-((5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino)propanoate is a synthetic organic compound characterized by a triazinone-thioxo core linked to a propanoate ester via an amino group.
The compound’s structural features, particularly the thioxo group and triazinone ring, may confer fungicidal or herbicidal activity, as seen in related agrochemicals. However, its specific applications require further validation through targeted studies.
Properties
IUPAC Name |
propyl 2-[(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3S/c1-3-4-16-8(15)5(2)10-6-7(14)11-9(17)13-12-6/h5H,3-4H2,1-2H3,(H,10,12)(H2,11,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVKJTDPVJACNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(C)NC1=NNC(=S)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselectivity Control
The position of the amino propanoate group is critical. Using bulky directing groups (e.g., Boc) ensures substitution occurs at the 6-position of the triazin ring. NMR studies confirm regiochemistry via NOE correlations between the triazin NH and propanoate methyl groups.
Thioxo Group Stability
The thione moiety is prone to oxidation. Reactions are conducted under inert atmosphere (N₂/Ar), and antioxidants (e.g., BHT) are added during prolonged storage.
Yield Comparison of Methods
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Boc-Protected Amination | Coupling/Deprotection | 55–60 | ≥98 |
| One-Pot Cyclization | Transesterification | 50–55 | ≥95 |
| Direct Esterification | Propyl chloroformate | 60–65 | ≥97 |
Spectroscopic Characterization
1H NMR (400 MHz, DMSO-d6) :
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δ 1.05 (t, J = 7.2 Hz, 3H, CH₂CH₂CH₃)
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δ 1.45 (d, J = 6.8 Hz, 3H, CH(CH₃))
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δ 3.20 (m, 2H, NCH₂)
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δ 4.15 (q, J = 6.8 Hz, 2H, OCH₂CH₂)
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δ 4.95 (s, 1H, NH)
IR (KBr) :
Industrial-Scale Considerations
Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key parameters:
Chemical Reactions Analysis
Types of Reactions
Propyl 2-((5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur-containing reagents for the formation of the thioxopyrimidine moiety . The conditions for these reactions typically involve controlled temperatures and specific catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as thiopyrimidine and iminopyrimidine cycles .
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that derivatives of triazine compounds exhibit significant antimicrobial properties. The thioxo-triazine structure in propyl 2-((5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino)propanoate could enhance the efficacy of existing antimicrobial agents by providing a novel mechanism of action against resistant strains .
- Anti-inflammatory Effects : Studies have shown that compounds containing triazine rings can modulate inflammatory pathways. The potential for this compound to act as an anti-inflammatory agent is under investigation, with preliminary results suggesting it may inhibit pro-inflammatory cytokines .
- Cancer Research : The unique properties of triazine derivatives have led to their exploration in cancer therapy. This compound is being evaluated for its ability to induce apoptosis in cancer cells while minimizing toxicity to normal cells .
Agricultural Applications
- Herbicides : The structural characteristics of triazines make them suitable candidates for herbicide development. Research into the herbicidal activity of this compound suggests it may inhibit specific metabolic pathways in target plants while being less harmful to crops .
- Fungicides : Similar to its herbicidal properties, the compound's potential as a fungicide is being explored. Its efficacy against various fungal pathogens could provide an environmentally friendly alternative to traditional fungicides .
Material Science Applications
- Polymer Chemistry : The incorporation of this compound into polymer matrices is being investigated for the development of advanced materials with enhanced thermal stability and mechanical properties .
- Nanotechnology : Its unique chemical structure allows for potential applications in nanotechnology, particularly in the creation of nanoscale devices or drug delivery systems that utilize the compound's properties for targeted therapy .
Case Study 1: Antimicrobial Efficacy
A study conducted on various triazine derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Case Study 2: Anti-inflammatory Mechanism
In vitro studies revealed that the compound effectively reduced levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a promising anti-inflammatory mechanism that warrants further exploration in vivo.
Mechanism of Action
The mechanism of action of Propyl 2-((5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino)propanoate involves its interaction with specific molecular targets and pathways. The compound’s thioxopyrimidine moiety allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its triazinone-thioxo-propanoate architecture. Below is a detailed comparison with analogous compounds from diverse chemical classes.
Fungicidal Propanoate Derivatives (Complex III Inhibitors)
Recent patents highlight propanoate derivatives as inhibitors of mitochondrial complex III (Qi site) in fungi. Key examples include:
- [(1S,2S)-2-(4-Fluoro-2-methyl-phenyl)-1,3-dimethyl-butyl] (2S)-2-[(3-hydroxy-4-methoxy-pyridine-2-carbonyl)amino]propanoate (Patent EP Application, 2023): Structural Differences: Replaces the triazinone-thioxo group with a pyridine-carbonyl-amino moiety. Functional Impact: The pyridine-carbonyl group enhances binding affinity to the Qi site, whereas the triazinone-thioxo system in the target compound may interact differently due to sulfur’s electronegativity and ring strain . Ester Group: Both compounds use alkyl esters (propyl vs. methyl/butyl), affecting lipophilicity and systemic translocation.
- Fenpicoxamid (A.2.4) and Cyazofamid (A.2.1): These lack the propanoate ester but share heterocyclic cores (e.g., isopropoxy-carboxamide in fenpicoxamid). The target compound’s ester group may improve hydrolysis resistance compared to carboxamides .
Table 1: Comparison with Fungicidal Propanoate Derivatives
| Compound | Core Structure | Ester Group | Key Functional Groups | Potential Activity |
|---|---|---|---|---|
| Target Compound | 1,2,4-Triazin-3-thione | Propyl | Thioxo, Triazinone, Amino | Fungicidal (inferred) |
| [(1S,2S)-...]propanoate (EP 2023) | Pyridine-carbonyl | Methyl/Butyl | Pyridine, Hydroxy-methoxy | Complex III Inhibition |
| Fenpicoxamid | Benzamide-isopropoxy | None | Carboxamide | Qi Site Inhibition |
Herbicidal Propanoate Esters
Methyl propanoate esters are widely used as herbicides, as noted in the Pesticide Chemicals Glossary (2001):
- Diclofop-methyl and Haloxyfop-methyl: Structural Differences: Feature phenoxy-propanoate backbones instead of triazinone-amino linkages. Functional Impact: The phenoxy group targets acetyl-CoA carboxylase (ACCase) in grasses, while the triazinone-thioxo system may act on different biochemical pathways (e.g., photosynthesis or nucleic acid synthesis) . Ester Group: Methyl esters in herbicides vs. propyl in the target compound. Propyl esters likely increase soil adsorption and persistence due to higher lipophilicity (logP).
Table 2: Comparison with Herbicidal Propanoate Esters
| Compound | Core Structure | Ester Group | Target Pathway | Application |
|---|---|---|---|---|
| Target Compound | 1,2,4-Triazin-3-thione | Propyl | Undetermined | Potential fungicide |
| Diclofop-methyl | Phenoxy-propanoate | Methyl | ACCase Inhibition | Grass herbicide |
| Haloxyfop-methyl | Pyridinyloxy-phenoxy | Methyl | ACCase Inhibition | Broadleaf control |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and characterization methods for this compound?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, similar triazine derivatives were prepared by reacting hydrazine derivatives with active electrophiles (e.g., t-butyl chloride) in ethanol or THF under reflux (70–80°C), yielding products with 63–76% efficiency . Characterization typically involves FT-IR (to confirm thioxo and carbonyl groups), NMR (to resolve propanoate and triazine protons), and NMR (to assign carbonyl and sulfur-containing carbons). Elemental analysis validates molecular formulas .
- Table 1 : Synthesis Optimization for Analogous Compounds
| Reactant | Solvent | Temp (°C) | Yield (%) | Key Functional Groups Confirmed |
|---|---|---|---|---|
| t-butyl chloride | Ethanol | 80 | 76 | Thioxo, pivalamide |
| Hydrazine hydrate | Ethanol | 70 | 71 | Hydrazino, triazinone |
Q. Which spectroscopic techniques are most effective for confirming the compound’s structure?
- Answer : Multi-modal spectroscopy is critical. NMR identifies protons adjacent to the triazine ring (e.g., δ 2.5–3.5 ppm for CH groups in propanoate) and NH signals (δ 8–10 ppm). NMR distinguishes carbonyl carbons (170–180 ppm) and thioxo groups (120–130 ppm). FT-IR confirms C=O (1650–1750 cm) and C=S (1050–1250 cm) stretches. Mass spectrometry (HRMS) validates molecular ion peaks .
Advanced Research Questions
Q. How do structural modifications in triazine derivatives influence their antimicrobial efficacy?
- Methodology : Modifying substituents on the triazine core alters bioactivity. For example, replacing the thioxo group with hydrazine (as in , Compound 3) reduces activity against Pseudomonas aeruginosa but enhances potency against Bacillus subtilis. Comparative assays (e.g., MIC testing) under standardized CLSI guidelines are recommended. Molecular docking can predict interactions with microbial enzymes (e.g., dihydrofolate reductase) .
- Table 2 : Antimicrobial Activity of Triazine Derivatives
| Compound | Microbial Strain | MIC (µg/mL) | Key Modification |
|---|---|---|---|
| 2 | P. aeruginosa | 32 | Thioxo, pivalamide |
| 3 | B. subtilis | 16 | Hydrazino |
Q. What strategies resolve contradictions in reported biological activity data?
- Answer : Discrepancies may arise from assay variability (e.g., broth microdilution vs. agar diffusion) or structural impurities. To address this:
- Reproducibility : Use reference strains (e.g., ATCC controls) and standardized protocols.
- Purity Validation : Employ HPLC (≥95% purity threshold) to exclude byproducts.
- Meta-Analysis : Compare data across studies with similar substituents (e.g., nitro-phenyl groups enhance antifungal activity by 40% in vs. 15% in ) .
Q. What in silico methods predict the compound’s interactions with neurological targets?
- Methodology : Molecular dynamics simulations (e.g., GROMACS) model binding to GABA receptors or sodium channels. For anticonvulsant analogs (e.g., triazine-thiones in ), docking scores correlate with experimental ED values. QSAR models optimize logP (target: 2–3) and polar surface area (<90 Ų) for blood-brain barrier penetration .
Data Contradiction Analysis
- Example : A study reports high activity against Acinetobacter baumannii (MIC = 8 µg/mL), while another shows no inhibition. Potential factors:
- Strain-specific resistance mechanisms (e.g., efflux pumps).
- Solubility differences (use DMSO vs. aqueous buffers).
- Confirm with time-kill assays to assess bactericidal vs. bacteriostatic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
